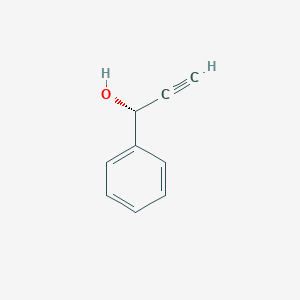

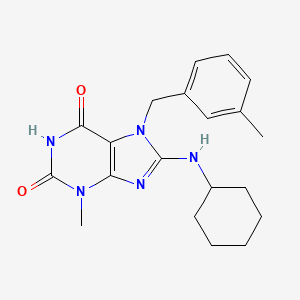

![molecular formula C20H25N5O4 B2708569 N-(3,4-dimethoxybenzyl)-2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide CAS No. 1903605-47-9](/img/structure/B2708569.png)

N-(3,4-dimethoxybenzyl)-2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3,4-dimethoxybenzyl)-2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxamide” is an organic compound that belongs to the class of pyrido [2,3-d]pyrimidines . These are compounds containing the pyrido [2,3-d]pyrimidine ring system, which is a pyridopyrimidine isomer with three ring nitrogen atoms at the 1-, 3-, and 8- position .

Synthesis Analysis

The synthesis of pyrimido[4,5-d]pyrimidines involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . Another method involves the reaction of ethyl 2-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate with thiourea in refluxing ethanol containing triethylamine .Molecular Structure Analysis

The molecular structure of this compound includes a pyrido [2,3-d]pyrimidine ring system, which is a pyridopyrimidine isomer with three ring nitrogen atoms at the 1-, 3-, and 8- position .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrimido[4,5-d]pyrimidines include the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Scientific Research Applications

Synthesis and Biological Activities

The synthesis of novel heterocyclic compounds, including those with pyrimidine cores, has been a significant area of research due to their potential biological activities. For instance, compounds with similar structures have been synthesized and evaluated for their anti-inflammatory, analgesic, antitumor, and antimicrobial activities. These compounds are designed to inhibit specific biological targets, such as cyclooxygenase enzymes (COX-1/COX-2), which are associated with inflammation and pain, or to demonstrate activity against various cancer cell lines and microbial strains (Abu‐Hashem et al., 2020).

Antimicrobial and Antitumor Applications

Research has also focused on the antimicrobial and antitumor potential of pyrimidine derivatives. For example, some pyrimidine-linked morpholinophenyl derivatives have been synthesized and shown to possess larvicidal activity, indicating their potential use in controlling mosquito populations and reducing the spread of mosquito-borne diseases (Gorle et al., 2016). Additionally, pyrimidine and triazine derivatives with benzimidazolyl and morpholino groups have demonstrated antitumor activities, highlighting their potential as cancer therapeutics (Matsuno et al., 2000).

Synthesis Methods and Chemical Characterization

The synthesis of these compounds often involves multistep chemical reactions, including condensation, cyclization, and nucleophilic substitution processes, to introduce various functional groups that confer specific biological activities. The characterization of these compounds typically relies on a combination of analytical and spectroscopic techniques, such as NMR, MS, and IR spectroscopy, to confirm their structures (Lei et al., 2017).

Potential Pharmacological Applications

The exploration of pyrimidine derivatives extends to their pharmacological applications, including the development of drugs for treating erectile dysfunction, where selectivity for phosphodiesterase 5 (PDE5) is a key criterion. An example of such a drug is avanafil, a pyrimidine-5-carboxamide derivative that shows potent relaxant effects on isolated rabbit cavernosum and high isozyme selectivity, demonstrating the potential of pyrimidine derivatives in therapeutic applications (Sakamoto et al., 2014).

Mechanism of Action

Indole Derivatives

The compound has a structure similar to indole derivatives . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Pyrimidine Derivatives

The compound also contains a pyrimidine ring . Pyrimidine derivatives are known to have diverse biological activities and have been applied on a large scale in the medical and pharmaceutical fields .

Pharmacokinetics

The degree of lipophilicity of a drug, i.e., its affinity for a lipid environment, allows it to diffuse easily into cells . This could potentially apply to the compound , influencing its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

properties

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O4/c1-27-17-4-3-14(9-18(17)28-2)10-22-20(26)25-12-15-11-21-19(23-16(15)13-25)24-5-7-29-8-6-24/h3-4,9,11H,5-8,10,12-13H2,1-2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBKGAMRTQOKLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)N2CC3=CN=C(N=C3C2)N4CCOCC4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3,4-dimethoxyphenyl)methyl]-2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

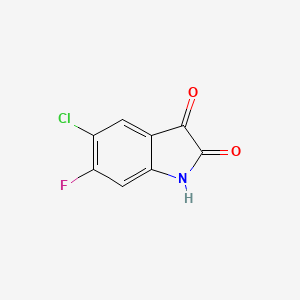

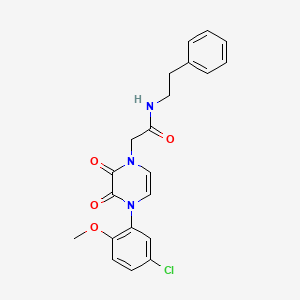

![2-[(6S)-5-Phenylmethoxycarbonyl-5-azaspiro[2.4]heptan-6-yl]acetic acid](/img/structure/B2708489.png)

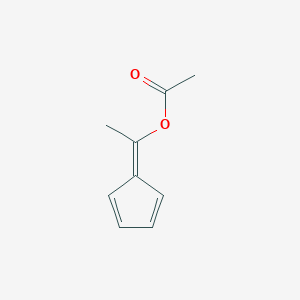

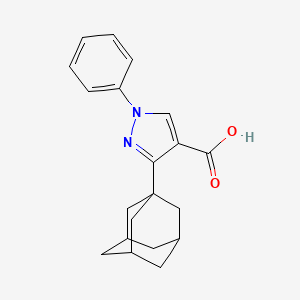

![3-[(3,4-dimethylphenyl)sulfonyl]-N-(4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2708498.png)

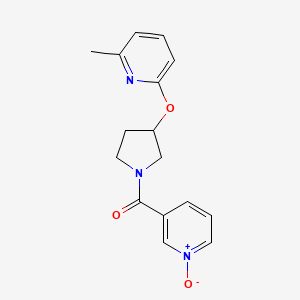

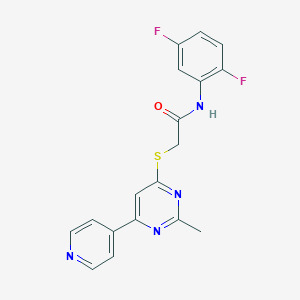

![5-((4-chlorophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2708499.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2708504.png)

![5-[(Propan-2-yl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2708507.png)